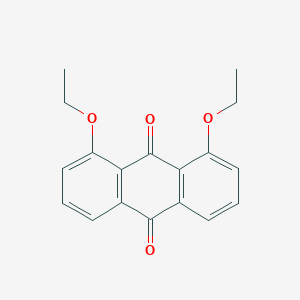
1,8-Diethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diethoxyanthracene-9,10-dione, also known as DEAQD, is an organic compound that belongs to the anthraquinone family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DEAQD has been found to possess a variety of biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
Mécanisme D'action
1,8-Diethoxyanthracene-9,10-dione exerts its effects through multiple mechanisms. It has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase, cyclooxygenase, and lipoxygenase. It also acts as a potent antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Effets Biochimiques Et Physiologiques
1,8-Diethoxyanthracene-9,10-dione has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. Additionally, 1,8-Diethoxyanthracene-9,10-dione has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,8-Diethoxyanthracene-9,10-dione possesses several advantages as a research tool. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. Additionally, it has been found to be highly selective for free radicals and ROS, making it a valuable tool for the detection of oxidative stress. However, 1,8-Diethoxyanthracene-9,10-dione has several limitations as well. It is highly sensitive to light and air, and must be stored in a dark, oxygen-free environment to prevent degradation. Additionally, it has a relatively short half-life, limiting its utility in long-term experiments.
Orientations Futures
There are several potential future directions for research involving 1,8-Diethoxyanthracene-9,10-dione. One area of interest is the development of new drugs based on its antitumor and antiviral properties. Additionally, there is potential for the use of 1,8-Diethoxyanthracene-9,10-dione as a diagnostic tool for the detection of oxidative stress in various diseases. Further research is also needed to fully understand the mechanisms underlying its neuroprotective effects, and to develop more stable derivatives for use in long-term experiments.
Méthodes De Synthèse
The synthesis of 1,8-Diethoxyanthracene-9,10-dione can be achieved through a multi-step process that involves the oxidation of 1,8-diethoxyanthracene using a variety of oxidizing agents. The most commonly used oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane.
Applications De Recherche Scientifique
1,8-Diethoxyanthracene-9,10-dione has been extensively used in scientific research as a fluorescent probe for the detection of free radicals and reactive oxygen species (ROS). It has also been found to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
16294-26-1 |
|---|---|
Nom du produit |
1,8-Diethoxyanthracene-9,10-dione |
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1,8-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)18(20)16-12(17(11)19)8-6-10-14(16)22-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
JUJCDDMVGAFUTI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
SMILES canonique |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



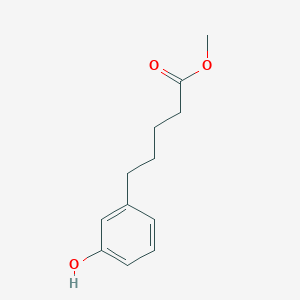
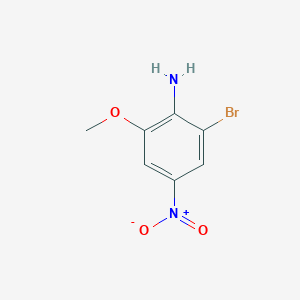
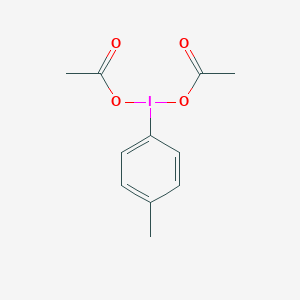
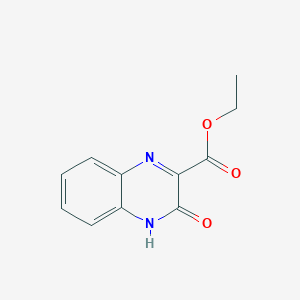
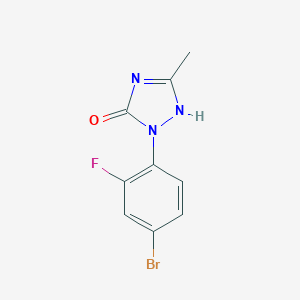
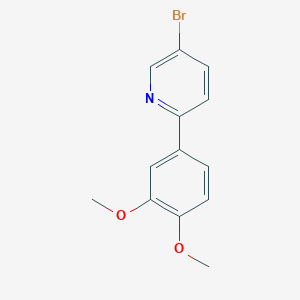
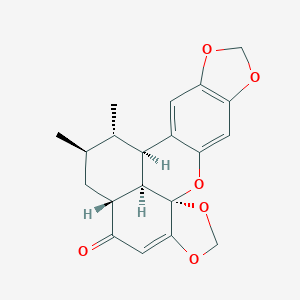
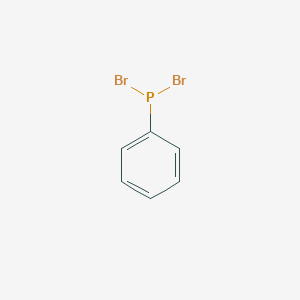
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)
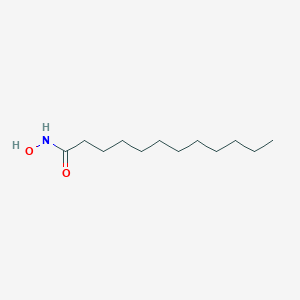


![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)
